2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Description
2-Bromo-N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a benzamide derivative featuring a bromine substituent at the 2-position of the benzoyl group and an imidazo[1,2-a]pyridine moiety attached to the phenyl ring at the 3-position. The imidazopyridine scaffold is known for its bioactivity in central nervous system disorders and anticancer therapies, while bromine substitution enhances electrophilicity and binding affinity to hydrophobic pockets in enzymes or receptors.
Properties
IUPAC Name |
2-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMYUZZHZMCKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves forming N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another approach involves a one-pot tandem cyclization/bromination in ethyl acetate, where only TBHP is added, promoting the cyclization to form imidazopyridines followed by bromination .
Chemical Reactions Analysis
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Oxidation and Reduction: The imidazo[1,2-a]pyridine moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of drugs with antifungal, antibacterial, antitumor, and other therapeutic properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: It is employed in studying the biological activities of imidazo[1,2-a]pyridine derivatives and their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-BROMO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
Positional Isomerism: 4-Bromo-N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Key Structural Differences :
- Bromine Position : The target compound has a 2-bromo substituent on the benzamide, whereas the analog in features a 4-bromo substitution. This positional isomerism significantly impacts electronic distribution and steric interactions with target proteins .
- Imidazopyridine Substituents : The analog in includes a 7-methyl and 2-phenyl group on the imidazopyridine ring, which are absent in the target compound. These groups increase molecular weight (406.283 g/mol vs. ~390 g/mol for the target) and lipophilicity (logP ~3.5 vs. ~3.0 for the target) .
Implications :
- The 4-bromo isomer in may exhibit stronger π-π stacking interactions due to the para-substituted bromine, while the 2-bromo substituent in the target compound could favor hydrogen bonding with proximal residues.
- The 7-methyl group in the analog enhances metabolic stability but may reduce solubility compared to the unsubstituted imidazopyridine in the target compound .
Comparison with Target Compound :
Implications :
- The target compound’s single bromine substitution simplifies synthesis compared to multi-halogenated analogs but may reduce binding potency in certain targets.
- Patent analogs with trifluoromethyl groups (e.g., in Isocycloseram) exhibit higher metabolic resistance but increased risk of toxicity due to bioaccumulation .
Heterocyclic Hybridization: Oxadiazole-Benzamide Derivatives
describes 3-{5-[(1R)-1-amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide, a compound with an oxadiazole ring and chiral centers.
Key Differences :
Implications :
- The oxadiazole ring enhances binding to ATP pockets in kinases, a property less pronounced in imidazopyridine-based compounds.
- The methylsulfonyl group in improves solubility but may reduce membrane permeability compared to the target’s simpler benzamide structure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
